molecular formula C19H27N5O5 B1678771 Nifekalant CAS No. 130636-43-0

Nifekalant

Cat. No. B1678771
M. Wt: 405.4 g/mol
InChI Key: InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nifekalant is a class III antiarrhythmic agent approved in Japan for the treatment of arrhythmias and ventricular tachycardia . It is also under investigation in clinical trials . It is a nonselective K+ channel blocker without any β-blocking actions .


Molecular Structure Analysis

The molecular formula of Nifekalant is C19H27N5O5 . Its average mass is

Scientific Research Applications

Inhibitory Effect on HERG Channels

Nifekalant, a class III antiarrhythmic drug, has shown notable electrophysiological effects, specifically on human-ether-a-go-go-related gene (HERG) channels. It inhibits the HERG current in a concentration-dependent manner, demonstrating selective inhibition of the rapid component of the delayed rectifier K(+) current (I(Kr)) in cardiomyocytes. The drug's inhibitory effects are voltage-dependent and frequency-dependent, which may contribute to its clinical efficacy against ventricular tachyarrhythmias (Kushida et al., 2002).

Clinical Efficacy in Arrhythmias

Ventricular Tachyarrhythmias

Nifekalant has been widely used in Japan since 1999 for treating fatal ventricular tachyarrhythmias. Studies have highlighted its efficacy in this regard, particularly in cardiopulmonary arrest situations due to shock-resistant ventricular fibrillation (Harayama et al., 2011). Additionally, its effectiveness has been noted in the treatment of life-threatening ventricular tachyarrhythmias during reperfusion therapy for acute myocardial infarction (Koizumi et al., 2001).

Atrial Arrhythmias

Acute Conversion of Atrial Flutter

The efficacy of nifekalant in acute conversion of atrial flutter has been studied, indicating its potential beyond the suppression of ventricular tachyarrhythmias (Morita et al., 2007).

Extended Applications and Safety

Long-term Use and Safety Profile

The potential utility of nifekalant for long-term protection against ventricular arrhythmias has been explored, with a case report indicating its effective suppression of ventricular tachycardia without clinical adverse reactions over an extended period (Xiao et al., 2022). However, careful monitoring is advised due to its major adverse effect of QT interval prolongation and the occurrence of torsades de pointes, necessitating frequent monitoring and adequate dose adjustment (Pantazopoulos et al., 2011).

properties

IUPAC Name

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBPANQZQGQPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046495
Record name Nifekalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifekalant

CAS RN

130636-43-0
Record name Nifekalant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130636-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifekalant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130636430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifekalant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16008
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifekalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFEKALANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ7GZM43E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifekalant
Reactant of Route 2
Reactant of Route 2
Nifekalant
Reactant of Route 3
Reactant of Route 3
Nifekalant
Reactant of Route 4
Reactant of Route 4
Nifekalant
Reactant of Route 5
Reactant of Route 5
Nifekalant
Reactant of Route 6
Reactant of Route 6
Nifekalant

Citations

For This Compound
1,570
Citations
P Liu, K Li, S Wang, M Liu… - Experimental and …, 2023 - spandidos-publications.com
… nifekalant and control groups. In conclusion, the results demonstrated that the success rate and time to conversion in the nifekalant … the conversion effect with nifekalant was significantly …
Number of citations: 2 www.spandidos-publications.com
H Nakaya, H Uemura - Cardiovascular drug reviews, 1998 - Wiley Online Library
… In this article, we review the electropharmacological effects of nifekalant on the basis of in vitro and in vivo studies, including clinical electrophysiological and pharmacokinetic studies. …
Number of citations: 45 onlinelibrary.wiley.com
G Karlis, N Iacovidou, P Lelovas… - … drugs and therapy, 2015 - Springer
… significantly higher with nifekalant compared to amiodarone (… were significantly higher with nifekalant during CPR and … higher with amiodarone compared to nifekalant (p < 0.001). …
Number of citations: 12 link.springer.com
IN Pantazopoulos, GT Troupis… - World journal of …, 2011 - ncbi.nlm.nih.gov
… The aim of the present study is to review the literature and discuss nifekalant’s potential use … , using keywords nifekalant, MS-551, amiodarone and lidocaine. Nifekalant hydrochloride, …
Number of citations: 20 www.ncbi.nlm.nih.gov
M Amino, K Yoshioka, O Iwata, H Fujikura… - Journal of …, 2003 - europepmc.org
Objectives Class I antiarrhythmic agents are not always effective in the treatment of life-threatening ventricular tachycardia/ventricular fibrillation (VT/VF) especially in patients with …
Number of citations: 15 europepmc.org
H Nakaya - Japanese Journal of Electrocardiology, 2005 - jstage.jst.go.jp
CAST 以後, 致死的な心室性不整脈の治療を目的に多くの K+ チャネル遮断薬の開発が試みられたが, その催不整脈作用から断念されたものも多く, 現在本邦で使用されている III 群抗不整脈薬は…
Number of citations: 0 www.jstage.jst.go.jp
S Yusu, T Ikeda, H Mera, M Miyakoshi, Y Miwa… - Circulation …, 2009 - jstage.jst.go.jp
Background: Intravenous amiodarone (AMD) has been used for the treatment of ventricular tachycardia/fibrillation (VT/VF) in emergency care medicine. However, AMD acts slowly and …
Number of citations: 26 www.jstage.jst.go.jp
M Zhang, G Shi, Y Sui, Y An, M Yan, Y Tang - Journal of Chromatography B, 2013 - Elsevier
In the present study, a simple, rapid, and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of the concentration of Nifekalant in …
Number of citations: 3 www.sciencedirect.com
J Hu, J Yu, Q Chen, J Hu, Q Huang, Z Xia… - Journal of the …, 2019 - Am Heart Assoc
… infusion of nifekalant were assessed on electrophysiological and clinical parameters. Nifekalant … Nifekalant also decreased the percentage of preexcited QRS complexes, heart rate, and …
Number of citations: 7 www.ahajournals.org
XF Ji, CS Li, S Wang, L Yang, LH Cong - Resuscitation, 2010 - Elsevier
… not yet evaluated whether nifekalant is superior to … nifekalant or amiodarone alone before defibrillation can terminate the VF, and (2) to compare the efficacy of intravenous (IV) nifekalant …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.